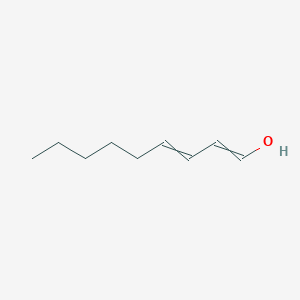
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various applications, including organic electronics, photovoltaics, and optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline typically involves the introduction of the 2,7-dichloro-9H-carbazole moiety onto an aniline molecule. One common method is to start with 2,7-dichloro-9H-carbazole and react it with aniline under specific conditions. The reaction may involve the use of a catalyst and a solvent to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives .
Aplicaciones Científicas De Investigación
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In electronic applications, its high charge carrier mobility and optoelectronic properties enable efficient charge transport and light emission .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dichloro-9-ethyl-9H-carbazole
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 2-(9H-Carbazol-9-yl)ethanol
- 2,6-Bis(9H-carbazol-9-yl)boron
Uniqueness
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other carbazole derivatives may not perform as effectively .
Propiedades
Número CAS |
922517-42-8 |
|---|---|
Fórmula molecular |
C18H12Cl2N2 |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
2-(2,7-dichlorocarbazol-9-yl)aniline |
InChI |
InChI=1S/C18H12Cl2N2/c19-11-5-7-13-14-8-6-12(20)10-18(14)22(17(13)9-11)16-4-2-1-3-15(16)21/h1-10H,21H2 |
Clave InChI |
BBOJZBYSEFRINK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)N2C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)


![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)
![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)


![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)


